N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1251704-99-0
VCID: VC4842184
InChI: InChI=1S/C20H18N4O3S/c1-27-18-9-7-17(8-10-18)24(13-16-5-3-2-4-6-16)28(25,26)19-11-12-20-22-21-15-23(20)14-19/h2-12,14-15H,13H2,1H3
SMILES: COC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3
Molecular Formula: C20H18N4O3S
Molecular Weight: 394.45

N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

CAS No.: 1251704-99-0

Cat. No.: VC4842184

Molecular Formula: C20H18N4O3S

Molecular Weight: 394.45

* For research use only. Not for human or veterinary use.

N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide - 1251704-99-0

Specification

CAS No. 1251704-99-0
Molecular Formula C20H18N4O3S
Molecular Weight 394.45
IUPAC Name N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Standard InChI InChI=1S/C20H18N4O3S/c1-27-18-9-7-17(8-10-18)24(13-16-5-3-2-4-6-16)28(25,26)19-11-12-20-22-21-15-23(20)14-19/h2-12,14-15H,13H2,1H3
Standard InChI Key GXZSKLJOIVRAQJ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound features a triazolo[4,3-a]pyridine core fused with a sulfonamide group substituted by benzyl and 4-methoxyphenyl moieties. Key physicochemical properties include:

PropertyValue
Molecular FormulaC20H18N4O3S\text{C}_{20}\text{H}_{18}\text{N}_4\text{O}_3\text{S}
Molecular Weight394.45 g/mol
IUPAC NameN-Benzyl-N-(4-methoxyphenyl)- triazolo[4,3-a]pyridine-6-sulfonamide
SMILESCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3
InChI KeyGXZSKLJOIVRAQJ-UHFFFAOYSA-N

The sulfonamide group at position 6 and the N-benzyl/N-(4-methoxyphenyl) substituents contribute to its stereoelectronic profile, influencing binding interactions with biological targets .

Synthesis Pathways

Synthesis typically involves multi-step reactions:

  • Sulfonylation: 2-Chloropyridine-5-sulfonyl chloride reacts with primary anilines (e.g., 4-methoxyaniline) to form intermediate sulfonamides .

  • Hydrazine Substitution: The chlorine atom is replaced by hydrazine hydrate in isopropanol, yielding 2-hydrazinylpyridinesulfonamides .

  • Cyclization: Intramolecular cyclization under acidic conditions forms the triazolo[4,3-a]pyridine core .

  • N-Benzylation: Benzyl groups are introduced via alkylation or nucleophilic substitution.

Key challenges include optimizing reaction yields (often 40–60%) and purifying intermediates .

Pharmacological Activities

Enzyme Inhibition

The sulfonamide moiety enhances binding to zinc-containing enzymes (e.g., carbonic anhydrases), though specific data for this compound require validation .

Structure-Activity Relationships (SAR)

Critical structural determinants include:

  • N-Substituents: Bulky groups (e.g., benzyl) improve FP-2 affinity by filling hydrophobic pockets .

  • Sulfonamide Position: Position 6 optimizes steric compatibility with FP-2’s active site .

  • Methoxy Group: Electron-donating substituents on the phenyl ring enhance metabolic stability .

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